Feprazone

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 3 approved indications. It was withdrawn in at least one region.

A pyrazole that has analgesic, anti-inflammatory, and antipyretic properties. It has been used in mild to moderate pain, fever, and inflammation associated with musculoskeletal and joint disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p15)

Structure

3D Structure

Properties

IUPAC Name |

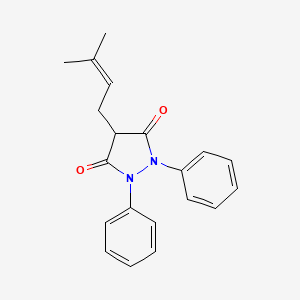

4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBWCVQDXDFISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023051 | |

| Record name | Feprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30748-29-9 | |

| Record name | Feprazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30748-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feprazone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feprazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Feprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Feprazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEPRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Proposed Mechanism of Action of Feprazone in Endothelial Cells

Disclaimer: The primary source of detailed experimental data on the specific mechanism of feprazone in endothelial cells, a 2021 paper in ACS Omega, has been retracted . The retraction notice states that the raw data for the work could not be provided and that results reported in one of the key figures were determined to be unreliable. This guide summarizes the proposed mechanisms and data from that retracted publication for informational and conceptual purposes. The findings should be interpreted with significant caution, and independent verification is required.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. Its primary mechanism of action is generally understood to be the inhibition of cyclooxygenase (COX) enzymes, with a noted selectivity for COX-2 over COX-1.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Endothelial cells, which form the inner lining of blood vessels, are critical regulators of vascular homeostasis. Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and is characterized by increased oxidative stress, inflammation, and the expression of adhesion molecules.

This technical guide details the proposed mechanism of action of this compound on human endothelial cells, focusing on its potential anti-inflammatory and cytoprotective effects in the context of free fatty acid (FFA)-induced endothelial stress, as described in the now-retracted literature.

Core Proposed Mechanism of Action

The central hypothesis put forth in the retracted study is that this compound protects endothelial cells from FFA-induced damage by inhibiting a pro-inflammatory signaling pathway. This action is proposed to be independent of, or complementary to, its known COX-2 inhibitory function.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

The study suggested that this compound directly interferes with the Toll-like receptor 4 (TLR4) signaling pathway. In the context of atherosclerosis, FFAs can act as damage-associated molecular patterns (DAMPs) that activate TLR4 on endothelial cells.[1] This activation is proposed to initiate a downstream cascade involving the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Activated NF-κB then translocates to the nucleus and drives the expression of numerous pro-inflammatory and pro-atherosclerotic genes, including cytokines, chemokines, and cell adhesion molecules.[1] this compound was reported to inhibit the activation of TLR4, MyD88, and the subsequent phosphorylation of the NF-κB p65 subunit.[1]

Caption: Proposed inhibition of the FFA-induced TLR4/MyD88/NF-κB pathway by this compound.

Quantitative Data Summary (from retracted source)

The following tables summarize the quantitative data as reported in the retracted 2021 ACS Omega paper. Note: The reliability of this data is unconfirmed due to the article's retraction.

Table 1: Effect of this compound on FFA-Induced Cytotoxicity in Human Aortic Endothelial Cells (HAECs)

| Treatment Group | Concentration | Cell Viability (% of Baseline) | LDH Release (% of Control) |

| Vehicle Control | - | 100% | 100% |

| FFA | 300 µM | ~60% | ~250% |

| FFA + this compound | 2.5 µM | ~70% | ~200% |

| FFA + this compound | 5 µM | 81% | ~150% |

| FFA + this compound | 10 µM | 93% | ~120% |

| Data are approximations derived from graphical representations in the source publication.[1] |

Table 2: Effect of this compound on FFA-Induced Oxidative Stress and Gene Expression in HAECs

| Treatment Group | Concentration | Mitochondrial ROS (Fold Change) | VCAM-1 mRNA (Fold Change) | ICAM-1 mRNA (Fold Change) |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| FFA | 300 µM | 3.4 | 2.8 | 3.4 |

| FFA + this compound | 5 µM | 2.4 | ~2.2 | ~2.5 |

| FFA + this compound | 10 µM | 1.6 | 1.7 | 1.8 |

| Data are as reported or approximated from graphical representations in the source publication.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments described in the retracted study, compiled from the paper's methods section and standard laboratory protocols.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Medium: Endothelial Cell Medium supplemented with endothelial cell growth supplement, 5% Fetal Bovine Serum (FBS), and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

FFA Preparation: A stock solution of free fatty acids (e.g., oleic acid) is prepared by dissolving in a suitable solvent (e.g., NaOH) and then complexing with FFA-free Bovine Serum Albumin (BSA) in culture medium.

-

Treatment: HAECs are seeded into appropriate culture plates. Once confluent, the cells are treated with vehicle control, FFAs (e.g., 300 µM), or FFAs in combination with varying concentrations of this compound (2.5, 5, 10 µM) for specified durations (e.g., 24-48 hours).

Caption: Experimental workflow for HAEC culture and treatment.

Cell Viability (MTT Assay)

-

Principle: Measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure: a. After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate. b. Incubate for 4 hours at 37°C. c. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. d. Shake the plate for 15 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate cell viability relative to the vehicle-treated control group.

Cytotoxicity (LDH Assay)

-

Principle: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.

-

Procedure: a. After treatment, carefully collect the cell culture supernatant. b. Transfer 50 µL of supernatant to a new 96-well plate. c. Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well. d. Incubate for 30 minutes at room temperature, protected from light. e. Add 50 µL of stop solution. f. Measure the absorbance at 490 nm. g. Calculate LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Mitochondrial Reactive Oxygen Species (ROS) Detection

-

Principle: Uses MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Procedure: a. After treatment, wash cells with warm buffer (e.g., HBSS). b. Incubate cells with 5 µM MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light. c. Wash cells three times with warm buffer to remove excess probe. d. Analyze cells immediately using a fluorescence microscope or flow cytometer (excitation/emission ~510/580 nm). e. Quantify the mean fluorescence intensity relative to the control group.

Caption: Experimental workflow for mitochondrial ROS detection using MitoSOX Red.

Gene Expression Analysis (RT-qPCR)

-

Principle: Quantifies the amount of specific mRNA transcripts (e.g., for VCAM-1, ICAM-1) to determine gene expression levels.

-

Procedure: a. RNA Isolation: Lyse treated cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). b. Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers. c. Quantitative PCR (qPCR): Perform PCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green). d. Analysis: Monitor fluorescence in real-time. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).

Protein Expression Analysis (Western Blot)

-

Principle: Separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Procedure: a. Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantification: Determine protein concentration using a BCA or Bradford assay. c. Electrophoresis: Denature protein lysates and separate them on an SDS-PAGE gel. d. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. f. Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., VCAM-1, p-p65 NF-κB), followed by incubation with an HRP-conjugated secondary antibody. g. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. h. Analysis: Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The retracted study on this compound presented a compelling, albeit now unverified, mechanism for its protective effects on endothelial cells beyond COX-2 inhibition. The data suggested that this compound could mitigate FFA-induced endothelial inflammation, oxidative stress, and cytotoxicity by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[1]

Given the retraction, these findings must be considered hypothetical. For drug development professionals and researchers, the critical next step is the independent replication of these experiments. Future studies should aim to:

-

Verify the effects of this compound on the TLR4/MyD88/NF-κB pathway in endothelial cells using rigorous, well-controlled experiments.

-

Explore the interplay between this compound's COX-2 inhibitory activity and its potential effects on TLR4 signaling.

-

Investigate the relevance of these pathways in in vivo models of atherosclerosis.

Until such confirmatory data is available, the specific molecular mechanism of this compound in endothelial cells, as detailed here, remains a proposed but unproven concept.

References

The Synthesis and Purification of Feprazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feprazone, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Chemically designated as 4-(3-methyl-2-butenyl)-1,2-diphenyl-3,5-pyrazolidinedione, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a noted selectivity for COX-2.[1][2] This guide provides an in-depth overview of the chemical synthesis and purification of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₂ | [3] |

| Molecular Weight | 320.39 g/mol | [3] |

| IUPAC Name | 4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione | [1] |

| CAS Number | 30748-29-9 | [3] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 50 mg/mLPBS (pH 7.2): 0.5 mg/mLWater: 1 mg/mL | [2] |

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the core heterocyclic structure, 1,2-diphenyl-3,5-pyrazolidinedione. This is followed by the alkylation of this intermediate with a prenyl group to yield the final this compound molecule.[4]

Step 1: Synthesis of 1,2-Diphenyl-3,5-pyrazolidinedione

The initial step involves the condensation reaction between diethyl malonate and 1,2-diphenylhydrazine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, and an alcohol solvent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise at room temperature with continuous stirring.

-

Following the addition of diethyl malonate, add 1,2-diphenylhydrazine to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 6-8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 1,2-diphenyl-3,5-pyrazolidinedione.

-

Collect the precipitate by filtration, wash with cold water, and dry.

| Parameter | Value | Reference |

| Reactants | Diethyl malonate, 1,2-Diphenylhydrazine | [5][6] |

| Solvent | Absolute Ethanol | [5] |

| Base | Sodium Ethoxide | [5] |

| Reaction Time | 6-8 hours | [5] |

| Typical Yield | 40-80% | [5] |

Step 2: Synthesis of this compound (4-prenylation)

The second step is the alkylation of the synthesized 1,2-diphenyl-3,5-pyrazolidinedione with prenyl bromide.

Experimental Protocol:

-

Dissolve the dried 1,2-diphenyl-3,5-pyrazolidinedione from Step 1 in a suitable aprotic solvent (e.g., dimethylformamide - DMF) in a reaction flask.

-

Add a base (e.g., potassium carbonate) to the solution to facilitate the deprotonation of the pyrazolidinedione ring.

-

Add prenyl bromide to the reaction mixture dropwise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature for several hours until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

| Parameter | Value |

| Reactants | 1,2-Diphenyl-3,5-pyrazolidinedione, Prenyl Bromide |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium Carbonate |

| Reaction Time | Several hours (TLC monitored) |

| Typical Yield | Not explicitly found in searches |

Purification of this compound

Purification of the crude this compound is crucial to obtain a high-purity product suitable for research and pharmaceutical applications. The two primary methods for purification are column chromatography and recrystallization.[7]

Column Chromatography

Column chromatography is an effective method for separating this compound from unreacted starting materials and byproducts.

Experimental Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a solvent system of increasing polarity. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. A reported mobile phase for the HPLC analysis of this compound is hexane-tetrahydrofuran-acetic acid, which can provide a starting point for developing a column chromatography method.[8]

-

Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

| Parameter | Recommended Value | Reference |

| Stationary Phase | Silica Gel | [8] |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate gradient or Hexane-Tetrahydrofuran-Acetic Acid mixture | [8] |

Recrystallization

Recrystallization is a final purification step to obtain highly pure crystalline this compound.

Experimental Protocol:

-

Dissolve the this compound obtained from column chromatography (or the crude product if sufficiently pure) in a minimal amount of a suitable hot solvent. Ethanol is a commonly used solvent for recrystallizing pyrazolidinedione derivatives.[7]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

| Parameter | Recommended Solvent | Reference |

| Recrystallization Solvent | Ethanol | [7] |

Conclusion

The synthesis and purification of this compound can be reliably achieved through a well-defined two-step synthetic route followed by standard purification techniques. The condensation of diethyl malonate and 1,2-diphenylhydrazine provides the essential pyrazolidinedione core, which is subsequently alkylated to yield this compound. Purification via column chromatography and recrystallization are effective methods for obtaining the final product with high purity. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. This compound | C20H20N2O2 | CID 35455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of this compound and one of its metabolites in human plasma after high-performance liquid chromatographic or thin-layer chromatographic separation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Feprazone's Impact on Prostaglandin Synthesis: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Inhibition of Cyclooxygenase

Feprazone's primary pharmacological action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1][2] There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that regulate essential physiological processes, including the protection of the gastric mucosa, maintenance of renal blood flow, and platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by various stimuli, such as cytokines and growth factors. The prostaglandins produced by COX-2 are the principal mediators of inflammation, pain, and fever.[3]

Existing literature suggests that this compound acts as a preferential inhibitor of COX-2 over COX-1. This selectivity implies a therapeutic advantage, as it allows for the suppression of inflammatory prostaglandins while potentially minimizing the adverse gastrointestinal effects associated with the inhibition of COX-1's homeostatic functions.

The Prostaglandin Synthesis Pathway and this compound's Regulatory Role

This compound intervenes at a crucial, rate-limiting step in the prostaglandin synthesis cascade. By blocking the active site of COX enzymes, it prevents the oxygenation of arachidonic acid, thereby halting the production of PGH2 and all subsequent prostanoids.

Diagram of the Prostaglandin Synthesis Pathway and this compound's Site of Action

Caption: this compound's inhibitory action on COX enzymes.

Quantitative Analysis of COX Inhibition

A critical parameter for characterizing the activity of any NSAID is its half-maximal inhibitory concentration (IC50) for each COX isoform. This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the drug's selectivity.

As of the latest literature review, specific IC50 values for this compound have not been published. The table below is presented to illustrate how such data would be structured and includes comparative values for other common NSAIDs.

Table 1: Comparative In Vitro IC50 Values for Various NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Found | Data Not Found | Data Not Found |

| Ibuprofen | 13 | 370 | 0.04 |

| Naproxen | 2.5 | 50 | 0.05 |

| Diclofenac | 0.5 | 0.5 | 1 |

| Phenylbutazone | 10 | 1.2 | 8.3 |

| Meloxicam | 2.0 | 0.2 | 10 |

| Celecoxib | >100 | 0.04 | >2500 |

| Note: These values are approximations derived from multiple sources and can vary based on the specific experimental conditions. |

Impact on Prostaglandin and Thromboxane Production

The inhibition of COX enzymes by this compound directly leads to a reduction in the synthesis of key downstream mediators:

-

Prostaglandin E2 (PGE2): A primary mediator of inflammation, pain, and fever.[4] this compound's preferential inhibition of COX-2 is expected to significantly decrease PGE2 levels at inflammatory sites.

-

Thromboxane A2 (TXA2): Synthesized predominantly by platelets via COX-1, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[5] Due to this compound's weaker inhibition of COX-1, its impact on TXA2 synthesis is likely to be less pronounced than that of non-selective NSAIDs.

Table 2: Anticipated Effects of this compound on Eicosanoid Synthesis

| Eicosanoid | Primary COX Isoform | Predicted Impact of this compound | Rationale |

| Prostaglandin E2 (at inflammatory sites) | COX-2 | Strong Inhibition | Preferential targeting of the inducible COX-2 enzyme. |

| Thromboxane B2 (stable TXA2 metabolite) | COX-1 | Weak to Moderate Inhibition | Less potent inhibition of the constitutive COX-1 enzyme in platelets. |

Methodologies for Experimental Evaluation

The following sections detail standardized protocols for assessing the inhibitory effects of compounds like this compound on the prostaglandin synthesis pathway.

In Vitro COX Inhibition Assay

This assay is fundamental for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Diagram of the In Vitro COX Inhibition Assay Workflow

Caption: A streamlined workflow for determining COX inhibitory potency.

Experimental Protocol:

-

Reagent Preparation: Purified recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer. This compound is dissolved in a solvent like DMSO and serially diluted to achieve a range of test concentrations.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the enzyme, reaction buffer, and either this compound at a specific concentration or a vehicle control.

-

Pre-incubation: The enzyme and this compound are pre-incubated for a defined period (e.g., 10-15 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is started by the addition of arachidonic acid.

-

Reaction Termination: After a fixed time, the reaction is stopped, usually by adding an acid to denature the enzyme.

-

Product Quantification: The amount of prostaglandin produced is measured. This is often done by quantifying a stable downstream product like PGE2 using methods such as ELISA or LC-MS/MS.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to the control. The IC50 value is derived by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model for assessing COX selectivity, as it takes into account factors like plasma protein binding and cell penetration.

Diagram of the Human Whole Blood Assay Workflow

Caption: Parallel workflows for assessing COX-1 and COX-2 inhibition in whole blood.

Experimental Protocol:

-

Blood Collection: Fresh venous blood is drawn from healthy donors who have abstained from NSAIDs for at least two weeks.

-

COX-1 Assay:

-

Aliquots of blood are incubated with various concentrations of this compound or a vehicle control.

-

The blood is allowed to clot for 1 hour at 37°C, which activates platelets and stimulates COX-1-mediated thromboxane A2 production.

-

The samples are centrifuged to separate the serum.

-

The concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum is measured by ELISA as an indicator of COX-1 activity.

-

-

COX-2 Assay:

-

Aliquots of heparinized blood are incubated with this compound or a vehicle control.

-

Lipopolysaccharide (LPS) is added to the blood, and the samples are incubated for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

The samples are centrifuged to separate the plasma.

-

The concentration of PGE2 in the plasma is quantified by ELISA as a measure of COX-2 activity.

-

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated, and the selectivity index is determined by the ratio of the COX-1 IC50 to the COX-2 IC50.

Summary and Future Directions

This compound is an established NSAID that functions through the inhibition of prostaglandin synthesis, with a preferential selectivity for the COX-2 isoform. This mechanism underlies its anti-inflammatory, analgesic, and antipyretic properties. While the qualitative aspects of its action are well-understood, there is a notable absence of publicly available quantitative data regarding its specific IC50 values for COX-1 and COX-2. The experimental protocols detailed in this guide provide a clear pathway for obtaining this crucial data, which would allow for a more precise characterization of this compound's pharmacological profile and its comparative standing among other NSAIDs. Such data would be of significant value to researchers and clinicians in optimizing its therapeutic use and to drug development professionals exploring new anti-inflammatory agents.

References

- 1. CAS 30748-29-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C20H20N2O2 | CID 35455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of leukotriene and thromboxane biosynthesis by a 9-(4-chlorophenyl) analogue of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth review of Feprazone's pharmacokinetics and pharmacodynamics

An In-depth Technical Review of Feprazone's Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, chemically related to phenylbutazone.[1][2] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of joint and muscular pain, including conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[3][4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways.

Pharmacodynamics: The Science of this compound's Action

The primary therapeutic effects of this compound stem from its ability to modulate inflammatory pathways. Like other NSAIDs, its core mechanism involves the inhibition of prostaglandin synthesis.[3][7]

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7] Some evidence suggests that this compound may preferentially inhibit COX-2 over COX-1, which could theoretically lead to a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 30748-29-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C20H20N2O2 | CID 35455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of this compound for long-term treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A trial of this compound in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

In-Depth Technical Guide: The Molecular Structure and Activity Relationship of Feprazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprazone, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2. This technical guide delves into the core aspects of this compound's molecular structure-activity relationship, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and related experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

This compound, chemically known as 4-(3-methyl-2-butenyl)-1,2-diphenyl-3,5-pyrazolidinedione, is a pyrazolidinedione derivative and an analog of phenylbutazone.[1][] As an NSAID, it possesses analgesic, anti-inflammatory, and antipyretic properties.[1] Its clinical applications have included the management of pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis.[3][4][5] The therapeutic efficacy of this compound is intrinsically linked to its molecular structure, which dictates its interaction with biological targets and its subsequent pharmacological profile.

Molecular Structure and Physicochemical Properties

This compound's chemical structure is characterized by a central pyrazolidine-3,5-dione ring, substituted with two phenyl groups at positions 1 and 2, and a prenyl (3-methyl-2-butenyl) group at position 4.

Chemical Formula: C₂₀H₂₀N₂O₂ Molecular Weight: 320.39 g/mol

The lipophilicity imparted by the phenyl and prenyl groups influences its absorption, distribution, and binding to the active site of its target enzymes.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.

This compound exhibits a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for an NSAID as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Signaling Pathway of this compound's Anti-Inflammatory Action

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Reference |

| COX-2 Selectivity | 10-fold selective for COX-2 over COX-1 | |

| IC50 (PGE2 Production) | 1 µM (LPS-induced in bovine arterial endothelial cells) |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its therapeutic efficacy and dosing regimen.

| Parameter | Healthy Volunteers (mean) | Elderly Patients (mean) | Reference |

| Elimination Half-life (t½) | 22.3 h | 22.6 h | [6] |

| Apparent Clearance (Cl/F) | 0.0051 L/h/kg | 0.0056 L/h/kg | [6] |

| Volume of Distribution (Vd/F) | 0.168 L/kg | 0.165 L/kg | [6] |

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro COX Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are commonly used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and glutathione is prepared.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme for a defined period.

-

Reaction Initiation: Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., a strong acid).

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Clinical Trial in Rheumatoid Arthritis (General Protocol)

Objective: To evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis.

Methodology:

-

Study Design: Typically a double-blind, randomized, controlled trial comparing this compound to a placebo or another active NSAID (e.g., aspirin, indomethacin).[4][5]

-

Patient Population: Patients diagnosed with rheumatoid arthritis according to established criteria (e.g., American Rheumatism Association criteria) and exhibiting active disease.

-

Treatment: Patients are randomized to receive a fixed daily dose of this compound (e.g., 600 mg/day) or the comparator drug for a specified duration (e.g., 8 weeks).[4][5]

-

Efficacy Assessment: Clinical efficacy is assessed at baseline and at regular intervals throughout the study using standardized measures of disease activity. A key index for joint tenderness is the Ritchie index.[3]

-

Safety Assessment: Adverse events are monitored and recorded throughout the trial. Laboratory tests (e.g., complete blood count, liver function tests) are performed to assess safety.

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy and safety parameters between the treatment groups.

Synthesis of this compound

This compound, being a derivative of pyrazolidine-3,5-dione, can be synthesized through a multi-step process. A general synthetic route involves the condensation of a substituted hydrazine with a malonic acid derivative, followed by alkylation.

A plausible synthetic pathway for this compound is outlined below:

-

Formation of 1,2-Diphenylhydrazine: This can be prepared through the reduction of azoxybenzene.

-

Condensation with Diethyl Malonate: 1,2-Diphenylhydrazine is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form 1,2-diphenylpyrazolidine-3,5-dione.

-

Alkylation with Prenyl Bromide: The pyrazolidinedione ring is then alkylated at the 4-position using prenyl bromide (1-bromo-3-methyl-2-butene) in the presence of a base to yield this compound.

Conclusion

This compound's molecular structure, with its pyrazolidinedione core and lipophilic substituents, underpins its function as a selective COX-2 inhibitor. This selectivity profile suggests a favorable therapeutic window with potentially reduced gastrointestinal toxicity compared to non-selective NSAIDs. The pharmacokinetic data indicates a relatively long half-life, allowing for convenient dosing schedules. The provided experimental frameworks for in vitro and clinical evaluation offer a basis for further research and development in this class of compounds. This technical guide serves as a foundational document for scientists and researchers, consolidating the key structure-activity relationship aspects of this compound and providing a roadmap for its scientific investigation.

References

- 1. Analgesic - Wikipedia [en.wikipedia.org]

- 3. Safety and efficacy of this compound for long-term treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new anti-inflammatory agent. Studies of potency and gastrointestinal tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Feprazone: An In-Depth Technical Review of its Potential as a COX-2 Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, has been utilized for its analgesic and anti-inflammatory properties. Its mechanism of action is centered on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in pain and inflammation. This technical guide delves into the potential of this compound as a selective inhibitor of cyclooxygenase-2 (COX-2). While direct and comprehensive quantitative data on the specific IC50 values for this compound against COX-1 and COX-2 are not extensively available in publicly accessible literature, this document synthesizes the existing qualitative information and provides a framework for its evaluation. This guide outlines detailed experimental protocols for determining COX selectivity, presents comparative data for other relevant NSAIDs to offer context, and visualizes key signaling pathways and experimental workflows to support further research and development in this area.

Introduction to this compound and Cyclooxygenase Inhibition

This compound is a pyrazolone derivative, structurally related to phenylbutazone.[1][2] Like other NSAIDs, its therapeutic effects are primarily attributed to the inhibition of the COX enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection, platelet aggregation, and renal blood flow.[3]

-

COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[4] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[5]

The ideal NSAID would selectively inhibit COX-2 to achieve anti-inflammatory and analgesic effects while sparing COX-1, thereby minimizing the risk of gastrointestinal and other side effects.[6] Some evidence suggests that this compound exhibits a preferential inhibition of COX-2 over COX-1, which would position it as a potentially safer anti-inflammatory agent.[3] However, a thorough quantitative assessment is necessary to substantiate this claim.

Quantitative Analysis of COX Inhibition: A Comparative Overview

Precise IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are essential for quantifying the potency and selectivity of an NSAID. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

While specific, consistently reported IC50 values for this compound are scarce in the available literature, the following table provides a comparative overview of IC50 values and selectivity indices for other well-characterized NSAIDs, as determined by the human whole blood assay. This data serves as a benchmark for understanding the landscape of COX inhibitor selectivity.

Table 1: Comparative COX Inhibition Data for Various NSAIDs (Human Whole Blood Assay)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Celecoxib | 82 | 6.8 | 12 | [7][8] |

| Rofecoxib | > 100 | 25 | > 4.0 | [7][8] |

| Etoricoxib | 116 | 1.1 | 106 | |

| Diclofenac | 0.076 | 0.026 | 2.9 | [7][8] |

| Ibuprofen | 12 | 80 | 0.15 | [7][8] |

| Naproxen | 1.79 | - | - | [9] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [7][8] |

| Meloxicam | 37 | 6.1 | 6.1 | [7][8] |

Note: The absence of data for this compound highlights a critical gap in the current scientific literature.

Experimental Protocols for Determining COX-2 Selectivity

To accurately determine the COX-2 selective inhibitory potential of this compound, rigorous in vitro and ex vivo experimental protocols are required. The following sections detail the methodologies for two widely accepted assays.

In Vitro Assay Using Purified Recombinant Human COX-1 and COX-2 Enzymes

This assay provides a direct measure of the inhibitory activity of a compound on the isolated enzymes.

Objective: To determine the IC50 values of this compound for purified human COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference compounds (e.g., celecoxib for COX-2 selectivity, ibuprofen as a non-selective inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and reference compounds in a suitable solvent (e.g., DMSO). Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare the arachidonic acid substrate solution.

-

Assay Reaction: In a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme. Add the various concentrations of this compound or reference compounds to the wells. Include a vehicle control (solvent only).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., 1 M HCl).

-

Prostaglandin Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Human Whole Blood Assay

This ex vivo assay is considered more physiologically relevant as it accounts for factors such as protein binding and cell membrane permeability.[10]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a human whole blood matrix.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers

-

This compound (test compound)

-

Reference compounds

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Anticoagulant (e.g., heparin)

-

EIA kits for thromboxane B2 (TXB2) (for COX-1 activity) and PGE2 (for COX-2 activity)

Procedure:

For COX-1 Activity:

-

Aliquot fresh, heparinized whole blood into tubes containing various concentrations of this compound or reference compounds.

-

Allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets, leading to TXB2 production via COX-1.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an EIA kit.

-

Calculate the IC50 for COX-1 inhibition.

For COX-2 Activity:

-

Aliquot fresh, heparinized whole blood into tubes containing various concentrations of this compound or reference compounds.

-

Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an EIA kit.

-

Calculate the IC50 for COX-2 inhibition.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway for COX-2 induction and a generalized workflow for an in vitro COX inhibition assay.

Caption: Inflammatory pathway leading to the induction of COX-2 expression.

Caption: Generalized experimental workflow for an in vitro COX inhibition assay.

Discussion and Future Directions

The available evidence suggests that this compound functions as a COX inhibitor, with some indications of preferential activity against COX-2.[3] This characteristic, if substantiated by robust quantitative data, would make it a compound of significant interest for the development of anti-inflammatory therapies with an improved safety profile. The primary limitation in fully assessing this compound's potential is the lack of publicly available, head-to-head comparative studies that definitively establish its IC50 values for COX-1 and COX-2 and its corresponding selectivity index.

Future research should prioritize conducting the detailed experimental protocols outlined in this guide to generate this crucial data. A direct comparison with established COX-2 selective inhibitors like celecoxib and non-selective NSAIDs such as ibuprofen and naproxen would provide a clear understanding of this compound's position within the spectrum of COX inhibitors. Furthermore, in vivo studies in relevant animal models of inflammation and pain would be essential to correlate the in vitro findings with therapeutic efficacy and gastrointestinal safety.

Conclusion

This compound holds promise as a potentially COX-2 selective NSAID. However, a comprehensive and quantitative evaluation of its inhibitory activity against COX-1 and COX-2 is imperative to validate this hypothesis. The experimental frameworks and comparative data presented in this technical guide provide a roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound and to elucidate its precise mechanism of action and selectivity profile. Such studies are critical for determining its future role in the management of inflammatory conditions.

References

- 1. This compound, a new anti-inflammatory agent. Studies of potency and gastrointestinal tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new anti-inflammatory agent. Studies of potency and gastrointestinal tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Mitigates IL-1β-Induced Cellular Senescence in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcentral.com [medcentral.com]

- 5. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production [pubmed.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pedworld.ch [pedworld.ch]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Development of a human whole blood assay for prediction of cytokine release similar to anti-CD28 superagonists using multiplex cytokine and hierarchical cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Feprazone: A Technical Guide to its Historical Development and Discovery

Introduction

Feprazone, also known as prenazone, is a non-steroidal anti-inflammatory drug (NSAID) that emerged in the early 1970s as a promising agent for the management of joint and muscular pain.[1] This technical guide provides an in-depth overview of the historical development, discovery, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this pyrazolidinedione derivative.

Historical Development and Discovery

This compound, chemically identified as 4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione, was first developed in Italy. Early clinical studies in the 1970s refer to the compound by the code DA 2370.[2][3] These initial investigations, published around 1972, marked its entry into the therapeutic landscape as a novel anti-inflammatory and analgesic agent.[4] this compound is an analog of phenylbutazone, differing by the substitution of a prenyl group for the n-butyl group.[1] It was first approved in 1997 and has been used for conditions such as periarthritis, respiratory tract infections, and rheumatic diseases.[2] However, it has since been withdrawn in at least one region.[2]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] It is classified as a non-steroidal anti-inflammatory agent with analgesic and antipyretic properties.[2] this compound exhibits a preferential inhibition of COX-2 over COX-1.[5] This selectivity is considered advantageous as it may reduce the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.[5]

Signaling Pathways

The primary signaling pathway affected by this compound is the arachidonic acid cascade, where it blocks the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes.

References

- 1. (PDF) Clinical Evaluation of this compound on Rheumatoid [research.amanote.com]

- 2. inotiv.com [inotiv.com]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. benchchem.com [benchchem.com]

- 5. This compound Prevents Free Fatty Acid (FFA)-Induced Endothelial Inflammation by Mitigating the Activation of the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Feprazone's Potential in Mitigating Free Fatty Acid-Induced Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of free fatty acids (FFAs) are a hallmark of metabolic disorders such as obesity and type 2 diabetes and are increasingly recognized as key drivers of chronic inflammation. This inflammation contributes to the pathogenesis of various cardiovascular diseases, including atherosclerosis. Feprazone, a nonsteroidal anti-inflammatory drug (NSAID), has been investigated for its potential to counteract FFA-induced inflammation. This technical guide provides an in-depth analysis of the proposed mechanisms of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the involved signaling pathways.

Disclaimer: A key study cited in this guide, "this compound Prevents Free Fatty Acid (FFA)-Induced Endothelial Inflammation by Mitigating the Activation of the TLR4/MyD88/NF-κB Pathway," has been retracted due to the unreliability of specific data.[1][2] The scientific community is advised to interpret the findings from this study with significant caution. This guide presents the information for its theoretical framework and methodological insights while transparently acknowledging its retracted status.

Introduction: The Inflammatory Role of Free Fatty Acids

Free fatty acids, particularly saturated fatty acids, can act as danger-associated molecular patterns (DAMPs) that activate innate immune signaling pathways.[3][4] A primary pathway implicated in FFA-induced inflammation is the Toll-like receptor 4 (TLR4) signaling cascade.[3][5] Activation of TLR4 by FFAs in endothelial cells and macrophages triggers a downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88) and ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[6] NF-κB then translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines (e.g., CCL5), and adhesion molecules (e.g., VCAM-1, ICAM-1).[6] This sustained inflammatory response contributes to endothelial dysfunction, a critical early event in the development of atherosclerosis.[4][6]

This compound is a pyrazolidine derivative of phenylbutazone and functions as a non-steroidal anti-inflammatory drug (NSAID).[7][8] It has been shown to exhibit preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[5][9] The anti-inflammatory properties of this compound, coupled with its potential to modulate key inflammatory signaling pathways, have made it a subject of interest for mitigating FFA-induced inflammation.

Proposed Mechanism of Action: this compound's Intervention in FFA-Induced Inflammation

The primary (though retracted) evidence suggests that this compound may mitigate FFA-induced endothelial inflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[5][6] The proposed mechanism involves the following key steps:

-

Inhibition of TLR4/MyD88 Activation: this compound was reported to reduce the FFA-induced increase in the activity of TLR4 and its downstream adaptor protein MyD88.[5][6]

-

Suppression of NF-κB Activation: By inhibiting the upstream signaling components, this compound was shown to prevent the phosphorylation and subsequent activation of the p65 subunit of NF-κB.[6]

-

Downregulation of Pro-inflammatory Gene Expression: The suppression of NF-κB activation leads to a decrease in the expression and secretion of pro-inflammatory cytokines (IL-6, IL-8), chemokines (CCL5), and cell adhesion molecules (VCAM-1, ICAM-1).[6]

-

Reduction of Oxidative Stress: The retracted study also suggested that this compound could ameliorate FFA-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS).[5][6]

-

Inhibition of Degradative Enzymes: this compound was also reported to decrease the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes involved in the degradation of the extracellular matrix.[5][6]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in inhibiting FFA-induced inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from the retracted study by Song et al. (2021). This data should be interpreted with extreme caution due to the retraction of the parent study.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in FFA-Treated Human Aortic Endothelial Cells (HAECs)

| Treatment | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) |

| Vehicle | - | 100 | 100 |

| FFAs | 300 µM | ~55% | ~250% |

| FFAs + this compound | 2.5 µM | ~70% | ~200% |

| FFAs + this compound | 5 µM | ~80% | ~150% |

| FFAs + this compound | 10 µM | ~90% | ~120% |

| Data is approximated from graphical representations in the retracted publication.[5][6] |

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in FFA-Treated HAECs

| Gene | Treatment | Fold Change vs. Vehicle |

| CCL5 | FFAs (300 µM) | ~3.5 |

| FFAs + this compound (5 µM) | ~2.0 | |

| FFAs + this compound (10 µM) | ~1.5 | |

| IL-6 | FFAs (300 µM) | ~4.0 |

| FFAs + this compound (5 µM) | ~2.5 | |

| FFAs + this compound (10 µM) | ~1.8 | |

| IL-8 | FFAs (300 µM) | ~4.5 |

| FFAs + this compound (5 µM) | ~2.8 | |

| FFAs + this compound (10 µM) | ~2.0 | |

| Data is approximated from graphical representations in the retracted publication.[6] |

Table 3: Effect of this compound on Adhesion Molecule Expression in FFA-Treated HAECs

| Gene | Treatment | Fold Change vs. Vehicle (mRNA) |

| VCAM-1 | FFAs (300 µM) | ~2.8 |

| FFAs + this compound (5 µM) | ~2.0 | |

| FFAs + this compound (10 µM) | ~1.7 | |

| ICAM-1 | FFAs (300 µM) | ~3.4 |

| FFAs + this compound (5 µM) | ~2.2 | |

| FFAs + this compound (10 µM) | ~1.8 | |

| Data is approximated from graphical representations in the retracted publication.[5] |

Detailed Experimental Protocols

The following are representative protocols based on methodologies described in the literature for studying the effects of compounds on FFA-induced inflammation.

Protocol 1: Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs) are a relevant cell line for studying atherosclerosis.

-

Culture Conditions: Culture HAECs in endothelial cell growth medium supplemented with the necessary growth factors at 37°C in a humidified atmosphere of 5% CO2.

-

FFA Preparation: Prepare a stock solution of a saturated fatty acid (e.g., palmitic acid) by dissolving it in ethanol and then conjugating it to bovine serum albumin (BSA) to increase solubility and bioavailability. A typical stock concentration is 10 mM.

-

Treatment: Seed HAECs in appropriate culture plates. Once confluent, starve the cells in a serum-free medium for 12-24 hours. Treat the cells with the desired concentration of FFAs (e.g., 300 µM) in the presence or absence of various concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified duration (e.g., 24-48 hours).

Protocol 2: Cell Viability and Cytotoxicity Assays

-

MTT Assay (Cell Viability):

-

After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay (Cytotoxicity):

-

Collect the cell culture supernatant after treatment.

-

Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., CCL5, IL-6, IL-8, VCAM-1, ICAM-1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Protocol 4: Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., TLR4, MyD88, phospho-p65, total p65).

-

Detection: Incubate the membrane with horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The available, albeit retracted, evidence provides a plausible hypothesis for the role of this compound in mitigating free fatty acid-induced inflammation through the inhibition of the TLR4/MyD88/NF-κB signaling pathway. However, due to the retraction of the key study in this area, these findings must be considered preliminary and require independent verification.

Future research should focus on:

-

Replicating and Validating the Findings: Independent, robust studies are crucial to confirm or refute the proposed mechanism of action of this compound in the context of FFA-induced inflammation.

-

Investigating Other Potential Mechanisms: While the TLR4 pathway is a primary suspect, other inflammatory pathways, such as the NLRP3 inflammasome, may also be involved and warrant investigation.

-

In Vivo Studies: Preclinical studies in animal models of metabolic disease are necessary to evaluate the therapeutic potential and safety of this compound in a more complex biological system.

-

Structure-Activity Relationship Studies: Exploring derivatives of this compound could lead to the development of more potent and selective inhibitors of FFA-induced inflammation with improved safety profiles.

References

- 1. Retraction of “this compound Prevents Free Fatty Acid (FFA)-Induced Endothelial Inflammation by Mitigating the Activation of the TLR4/MyD88/NF-κB Pathway” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retraction of "this compound Prevents Free Fatty Acid (FFA)-Induced Endothelial Inflammation by Mitigating the Activation of the TLR4/MyD88/NF-κB Pathway" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dual role of free fatty acid signaling in inflammation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free Fatty Acids and Free Fatty Acid Receptors: Role in Regulating Arterial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Prevents Free Fatty Acid (FFA)-Induced Endothelial Inflammation by Mitigating the Activation of the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

Feprazone's Antipyretic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, has demonstrated analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth analysis of the antipyretic characteristics of this compound, focusing on its mechanism of action, preclinical data, and relevant experimental protocols. The primary mechanism underlying its fever-reducing capability is the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which are key mediators in the febrile response. While clinical data on its antipyretic effects are limited, preclinical studies suggest an efficacy comparable to that of phenylbutazone. This document aims to be a comprehensive resource for researchers and professionals involved in the study and development of antipyretic agents.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its antipyretic effect primarily by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins (PGs).[1] Prostaglandins, particularly PGE2, are pivotal in the pathogenesis of fever. They act on the hypothalamus to elevate the thermoregulatory set-point, resulting in an increase in body temperature. By blocking COX enzymes, this compound effectively reduces the synthesis of these pyrogenic mediators, thereby lowering body temperature.[2] Some evidence suggests that this compound may exhibit a preferential inhibition of COX-2 over COX-1, which could potentially lead to a more favorable gastrointestinal side effect profile compared to non-selective COX inhibitors.

The antipyretic action of this compound is also understood to involve a direct effect on the hypothalamus, the brain's thermoregulatory center. By modulating the hypothalamic heat-regulating centers, this compound aids in the dissipation of excess heat, contributing to the reduction of fever.

Signaling Pathway of this compound's Antipyretic Action

The following diagram illustrates the signaling pathway involved in the antipyretic action of this compound.

Preclinical Antipyretic Efficacy

While specific quantitative data from dedicated antipyretic studies on this compound is not extensively available in publicly accessible literature, its anti-inflammatory and antipyretic efficacy has been reported to be similar to that of phenylbutazone.[1] Preclinical evaluation of antipyretic activity is typically conducted in animal models where fever is artificially induced.

Experimental Models for Antipyretic Activity

A standard and widely used preclinical model for assessing antipyretic drugs is the Brewer's Yeast-Induced Pyrexia model in rats or rabbits.

This protocol outlines a general procedure for inducing fever in rats to evaluate the antipyretic potential of a test compound like this compound.

Objective: To assess the dose-dependent antipyretic effect of this compound in a yeast-induced fever model in rats.

Materials:

-

Male Wistar rats (150-200g)

-

Brewer's Yeast (Saccharomyces cerevisiae)

-

Sterile 0.9% saline solution

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Standard antipyretic drug (e.g., Indomethacin or Aspirin)

-

Rectal thermometer

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22-25°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Baseline Temperature Measurement: Record the basal rectal temperature of each rat.

-

Induction of Pyrexia: Prepare a 15-20% (w/v) suspension of Brewer's yeast in sterile saline. Inject the suspension subcutaneously into the dorsal region of the rats at a volume of 10-20 ml/kg.

-

Post-Induction Period: Withhold food but allow free access to water for 18 hours after yeast injection.

-

Selection of Febrile Animals: After 18 hours, measure the rectal temperature of each rat. Only include rats that show a significant increase in body temperature (e.g., ≥ 0.5°C) in the study.

-

Drug Administration: Divide the febrile rats into the following groups:

-

Control Group: Administer the vehicle orally.

-

Standard Group: Administer a standard antipyretic drug (e.g., Indomethacin 10 mg/kg) orally.

-

Test Groups: Administer this compound orally at different dose levels (e.g., 50, 100, 200 mg/kg).

-

-

Temperature Monitoring: Record the rectal temperature of each rat at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after drug administration.

Data Analysis:

-

Calculate the mean rectal temperature for each group at each time point.

-

Determine the percentage reduction in pyrexia for each treatment group compared to the control group.

-

Analyze the data statistically using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the antipyretic effect.

Expected Outcomes and Data Presentation

The results from such a study would be expected to demonstrate a dose-dependent reduction in rectal temperature in the this compound-treated groups. The data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Antipyretic Effect of this compound in Yeast-Induced Pyrexia in Rats

| Treatment Group | Dose (mg/kg) | Mean Rectal Temperature (°C) at Time (hours) post-treatment |

| 0 | ||

| Control (Vehicle) | - | 38.5 ± 0.2 |

| Standard (Indomethacin) | 10 | 38.6 ± 0.3 |

| This compound | 50 | 38.4 ± 0.2 |

| This compound | 100 | 38.5 ± 0.3 |

| This compound | 200 | 38.6 ± 0.2 |

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results would be required to populate this table.

Clinical Studies